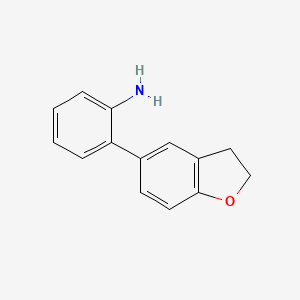

2-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)aniline |

InChI |

InChI=1S/C14H13NO/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9H,7-8,15H2 |

InChI Key |

LZDIGZCNEXPMNN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC=CC=C3N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 2,3 Dihydro 1 Benzofuran 5 Yl Aniline

Functional Group Transformations of the Aniline (B41778) Moiety

The primary amino group of the aniline ring in 2-(2,3-dihydro-1-benzofuran-5-yl)aniline is a key locus for a variety of functional group transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation, N-Arylation, and N-Acylation Reactions

The nucleophilic nature of the aniline nitrogen readily permits N-alkylation, N-arylation, and N-acylation reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the aniline functional group is well-established.

N-Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkylating agent. Catalytic methods, including the use of metal catalysts, are often employed to facilitate these transformations under milder conditions and improve yields. researchgate.netnih.gov For instance, the general reaction of an aniline with an alkyl halide can be represented as:

Ar-NH₂ + R-X → Ar-NH-R + HX

N-Arylation , the formation of a diarylamine, can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine with an aryl halide.

N-Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl derivatives can exhibit altered chemical and physical properties. A general representation is:

Ar-NH₂ + R-COCl → Ar-NH-COR + HCl

Detailed experimental data for these specific transformations on this compound would require dedicated synthetic studies.

Diazotization and Subsequent Coupling Reactions of the Amino Group

The primary aromatic amino group of this compound is amenable to diazotization, a pivotal transformation that converts the amine into a highly versatile diazonium salt. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). icrc.ac.irchemguide.co.uk

The resulting diazonium salt, 2-(2,3-dihydro-1-benzofuran-5-yl)benzenediazonium chloride, is a valuable intermediate that can undergo a variety of subsequent reactions. One of the most significant applications of diazonium salts is in azo coupling reactions . In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound, which is characterized by the -N=N- linkage. icrc.ac.irchemguide.co.uk These azo compounds are often highly colored and are widely used as dyes.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the amino group. icrc.ac.ir Subsequent dehydration leads to the formation of the diazonium ion.

Electrophilic and Nucleophilic Transformations on the Dihydrobenzofuran Ring

The dihydrobenzofuran ring system also presents opportunities for chemical modification, both on the aromatic portion and the heterocyclic ring.

Substitutions at the Benzene (B151609) Moiety (e.g., at C-5)

The aniline moiety of this compound is a powerful activating group for electrophilic aromatic substitution on its own benzene ring. The amino group is ortho- and para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. byjus.commdpi.com Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation would be expected to occur on the aniline ring at the positions ortho and para to the -NH₂ group.

Reactions Involving the Dihydrofuran Heterocycle

The dihydrofuran ring itself can participate in various chemical reactions, although it is generally less reactive than the aromatic portions of the molecule. Potential reactions could include ring-opening under certain conditions or modifications of the methylene (B1212753) groups. For instance, Lewis acid-catalyzed ring-opening of dihydrofuran acetals has been reported as a route to functionalized carbazoles. mdpi.com While not directly applicable to the parent compound, this suggests that the dihydrofuran ring is not entirely inert.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions discussed above are generally well-understood from studies on simpler aniline and benzofuran (B130515) derivatives.

N-Alkylation and N-Acylation: These are typically nucleophilic substitution reactions (Sₙ2 or nucleophilic acyl substitution) where the nitrogen lone pair of the aniline acts as the nucleophile.

Diazotization and Azo Coupling: The mechanism of diazotization involves the formation of a nitrosonium ion electrophile. icrc.ac.ir The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion is the electrophile. byjus.com

Electrophilic Aromatic Substitution: These reactions proceed via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. byjus.com

Specific mechanistic studies on this compound would be necessary to understand the precise influence of its unique structure on reaction pathways and transition states.

Radical Pathways in Catalytic Transformations

While specific studies on radical-mediated transformations of this compound are not extensively documented, the broader field of radical chemistry offers insights into potential reaction pathways. The formation of dihydrobenzofuran structures through radical cyclization is a well-established synthetic strategy. rsc.orgacs.org Typically, these reactions involve the generation of an aryl radical that subsequently undergoes an intramolecular cyclization onto a tethered alkene or alkyne.

In the context of analogous systems, aryl radicals can be generated from corresponding aryldiazonium salts. researchgate.net For a derivative of this compound, a hypothetical radical transformation could be initiated by the formation of an aryl radical on the aniline ring. This reactive intermediate could then participate in intramolecular cyclization if a suitable radical acceptor is present within the molecule.

Furthermore, arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines has been shown to produce 3-selenylquinolines. nih.gov This suggests that, with appropriate derivatization, the aniline nitrogen of this compound could be involved in radical-initiated cyclization cascades to furnish novel fused heterocyclic systems. The exploration of such radical pathways could unlock new synthetic routes to complex molecules derived from the this compound scaffold.

Metal-Mediated Intermediates and Transition States (e.g., Palladacycles)

Palladium-catalyzed reactions are powerful tools in organic synthesis, and the formation of palladacycle intermediates is a key step in many C-H activation and functionalization reactions. While the direct formation of a palladacycle from this compound has not been explicitly detailed in the reviewed literature, the reactivity of anilines and related N-aryl compounds suggests this is a plausible area of investigation.

The formation of four-membered palladacycles derived from anilines has been studied, indicating that the nitrogen substituent plays a crucial role in the reaction outcome. researchgate.net In the case of this compound, the aniline nitrogen could direct a palladium catalyst to activate a nearby C-H bond, either on the aniline ring or the dihydrobenzofuran moiety, leading to the formation of a palladacycle. Such intermediates can then undergo further reactions, such as insertion of unsaturated molecules or reductive elimination, to yield functionalized products.

Studies on the palladium-catalyzed annulation of benzamide- and anilide-type aromatic systems with maleimides have shown that C-H bond activation can occur via four-, five-, or six-membered palladacycles, depending on the substrate. acs.org This highlights the potential for directed C-H functionalization on the this compound framework, which could be exploited for the synthesis of complex polycyclic structures. The exploration of different palladium catalysts and directing groups attached to the aniline nitrogen could lead to the selective formation of various palladacycle intermediates and, consequently, a diverse range of derivatized products.

Intramolecular Cyclization Mechanisms (e.g., O-/N-benzylation, intramolecular arylogous nitroaldol condensation)

A significant area of research that provides insight into the derivatization of scaffolds related to this compound is the intramolecular arylogous nitroaldol condensation. This transition metal-free reaction has been developed for the synthesis of 2-aryl-benzofuran and -indole derivatives and proceeds through an initial O- or N-benzylation step. rsc.orgrsc.orgnih.gov

The general mechanism involves a base-mediated reaction between an ortho-heteroatom-substituted aryl aldehyde or ketone and a 2-nitrobenzyl halide. rsc.org This initial step constitutes an O- or N-benzylation, forming a key intermediate. For a substrate analogous to this compound, where the aniline nitrogen is the nucleophile, an N-benzylation would occur.

Following the N-benzylation, an intramolecular arylogous nitroaldol condensation takes place. A base abstracts an acidic proton from the benzylic position of the newly introduced 2-nitrobenzyl group. The resulting carbanion then attacks the carbonyl group of the ortho-formyl or -acyl substituent on the aniline ring, leading to a cyclized intermediate. Subsequent dehydration yields the final 2-(2-nitrophenyl)indole derivative. rsc.org

The scope of this reaction has been explored with various substituted salicylaldehydes and 2-(N-tosylamido)benzaldehydes, demonstrating its versatility. The following tables summarize the yields of 2-(2-nitrophenyl)benzofuran and 2-(2-nitrophenyl)indole derivatives obtained through this one-pot O-/N-benzylation and intramolecular arylogous nitroaldol condensation sequence.

Table 1: Synthesis of 2-(2-Nitrophenyl)benzofuran Derivatives via O-Benzylation and Intramolecular Arylogous Nitroaldol Condensation

| Entry | Salicylaldehyde (B1680747) Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-(2-Nitrophenyl)benzofuran | 81 |

| 2 | 5-Me | 5-Methyl-2-(2-nitrophenyl)benzofuran | 78 |

| 3 | 5-OMe | 5-Methoxy-2-(2-nitrophenyl)benzofuran | 75 |

| 4 | 5-tBu | 5-tert-Butyl-2-(2-nitrophenyl)benzofuran | 72 |

| 5 | 5-Ph | 5-Phenyl-2-(2-nitrophenyl)benzofuran | 70 |

| 6 | 4-OMe | 4-Methoxy-2-(2-nitrophenyl)benzofuran | 76 |

| 7 | 3-OMe | 3-Methoxy-2-(2-nitrophenyl)benzofuran | 79 |

| 8 | Naphthyl | 2-(2-Nitrophenyl)naphtho[2,1-b]furan | 80 |

| 9 | 5-Thiophenyl | 5-(Thiophen-2-yl)-2-(2-nitrophenyl)benzofuran | 71 |

Table 2: Synthesis of 2-(2-Nitrophenyl)indole Derivatives via N-Benzylation and Intramolecular Arylogous Nitroaldol Condensation

| Entry | 2-(N-tosylamido)benzaldehyde Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 1-Tosyl-2-(2-nitrophenyl)indole | 74 |

| 2 | 5-Me | 5-Methyl-1-tosyl-2-(2-nitrophenyl)indole | 72 |

| 3 | 5-OMe | 5-Methoxy-1-tosyl-2-(2-nitrophenyl)indole | 68 |

| 4 | 5-Cl | 5-Chloro-1-tosyl-2-(2-nitrophenyl)indole | 70 |

These studies showcase a powerful, metal-free method for the construction of complex heterocyclic systems from precursors that share key structural features with this compound. The initial N-benzylation followed by intramolecular cyclization represents a promising strategy for the derivatization of this compound.

Advanced Spectroscopic Characterization of 2 2,3 Dihydro 1 Benzofuran 5 Yl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structures.

¹H NMR spectroscopy of 2-(2,3-dihydro-1-benzofuran-5-yl)aniline would be expected to show distinct signals corresponding to the protons of the aniline (B41778) ring, the substituted benzene (B151609) ring of the dihydrobenzofuran moiety, and the aliphatic protons of the dihydrofuran ring.

The protons on the aniline ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns are influenced by the position of the amino group (-NH₂) and the dihydrobenzofuran substituent. The -NH₂ protons themselves often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The protons of the dihydrobenzofuran's benzene ring also resonate in the aromatic region. The substitution pattern dictates the multiplicity of these signals. For the dihydrofuran ring, the two methylene (B1212753) groups (-CH₂-) give rise to signals in the aliphatic region. Specifically, the protons at C3 (adjacent to the phenyl ring) would likely appear as a triplet around δ 3.2-3.3 ppm, while the protons at C2 (adjacent to the oxygen atom) would be deshielded and appear further downfield as a triplet around δ 4.5-4.6 ppm. The vicinal coupling between these protons would result in the characteristic triplet multiplicity, assuming free rotation. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for aniline and dihydrobenzofuran moieties.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Dihydrofuran -OCH₂- (C2-H) | 4.5 - 4.6 | Triplet (t) |

| Dihydrofuran -CH₂- (C3-H) | 3.2 - 3.3 | Triplet (t) |

| Aniline -NH₂ | Variable (broad) | Singlet (s) |

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon attached to the nitrogen atom in the aniline ring (C-NH₂) is expected around δ 146 ppm, while other aromatic carbons of the aniline moiety would appear between δ 115-130 ppm. chemicalbook.com

For the dihydrobenzofuran portion, the carbon attached to the oxygen (C-O) is significantly deshielded, appearing in the δ 155-160 ppm region. The aliphatic carbons of the dihydrofuran ring, C2 and C3, would have characteristic upfield shifts, with the C2 carbon (adjacent to oxygen) appearing around δ 71 ppm and the C3 carbon around δ 29 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for aniline and dihydrobenzofuran moieties.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Dihydrofuran -OCH₂- (C2) | ~ 71 |

| Dihydrofuran -CH₂- (C3) | ~ 29 |

| Aromatic Carbons (Ar-C) | 110 - 145 |

| Aniline (Ar-C-NH₂) | ~ 146 |

| Dihydrobenzofuran (Ar-C-O) | 155 - 160 |

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. scielo.brresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the C2 and C3 protons, confirming their vicinal relationship in the dihydrofuran ring. It would also reveal correlations between adjacent protons on the aromatic rings. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal at δ 4.5-4.6 ppm would show a correlation to the carbon signal at ~δ 71 ppm, assigning them to the C2 position.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show correlations between the C2 protons of the dihydrofuran ring and the aromatic carbons of the benzofuran (B130515) moiety, as well as correlations between the protons on one aromatic ring and the carbons of the other, confirming the link between the aniline and dihydrobenzofuran units. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The aniline moiety would show characteristic N-H stretching vibrations. A primary amine (-NH₂) typically displays two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydrofuran ring would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. mdpi.com

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretching of the dihydrobenzofuran ring would be expected in the 1200-1250 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed around 1600 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend | ~ 1600 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Aryl-alkyl ether) | 1200 - 1250 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. researchgate.net

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching vibrations between 1400 and 1650 cm⁻¹. globalresearchonline.netresearchgate.net The symmetric vibrations of the benzene rings would be particularly prominent. Aliphatic C-H stretching and bending modes would also be observable. The C-O stretching vibration of the ether linkage would also be present. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net

Computational and Theoretical Chemistry Studies of 2 2,3 Dihydro 1 Benzofuran 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of chemical compounds from first principles. These methods, particularly Density Functional Theory (DFT), provide deep insights into the geometry, stability, and reactivity of molecules.

Selection and Validation of Basis Sets and FunctionalsThe accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals, such as B3LYP or PBE, are approximations for the exchange-correlation energy, a key component of the total energy. Basis sets, like the Pople-style 6-31G(d,p) or 6-311++G(d,p), are sets of mathematical functions used to build the molecular orbitals.

The selection of an appropriate combination of functional and basis set is a critical step. This choice is often validated by comparing calculated results with available experimental data for the same or structurally similar compounds. A good agreement between theoretical and experimental values, for instance in vibrational spectra (FT-IR, Raman) or geometric parameters from X-ray crystallography, validates the chosen computational level for further property predictions.

Electronic Structure Analysis

The analysis of the electronic structure provides a detailed picture of how electrons are distributed within a molecule and how the molecule might interact with other chemical species. This includes examining the frontier molecular orbitals, the electrostatic potential, and the charge distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals shows which parts of the molecule are most likely to be involved in nucleophilic (from HOMO) and electrophilic (to LUMO) attacks.

Hypothetical Data Table for FMO Analysis This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Charge Distribution Analysis (e.g., Mulliken Charges)Charge distribution analysis provides information about the partial atomic charges on each atom within the molecule, which influences properties like dipole moment and molecular polarizability. Mulliken population analysis is a common method for calculating these partial charges from the results of quantum chemical calculations. This analysis partitions the total electron population among the different atoms. The resulting Mulliken charges can help in understanding the electrostatic interactions within the molecule and with its environment. For 2-(2,3-Dihydro-1-benzofuran-5-yl)aniline, this analysis would quantify the partial positive and negative charges on its constituent atoms, further clarifying its electronic characteristics.

Hypothetical Data Table for Mulliken Charges This table is for illustrative purposes only, as specific data for the target compound is unavailable. Atom numbering is arbitrary.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 | Data not available |

| O2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| ... | Data not available |

Based on the conducted research, there is a lack of specific published computational and theoretical chemistry studies focusing exclusively on the compound “this compound”. The required detailed data for the specified sections—Conformational Analysis, Spectroscopic Properties, and Reactivity Descriptors—are not available in the public domain through the performed searches.

Therefore, the following sections cannot be populated with the requested detailed research findings and data tables. Should relevant scientific literature become available, this article can be generated.

Advanced Intermolecular Interaction Analysis

Detailed analyses of the intermolecular interactions for this compound using advanced computational techniques are not presently available in published scientific literature. Such studies are crucial for understanding the crystal packing and solid-state properties of a compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported. QTAIM is a powerful method used to analyze the electron density topology to characterize the nature of chemical bonds and non-covalent interactions. orientjchem.org Such an analysis would provide a deeper understanding of the bonding within the molecule and its interactions with neighboring molecules in the solid state.

Noncovalent Interaction (NCIplot) Analysis

No noncovalent interaction (NCIplot) analyses have been published for this compound. The NCIplot technique is a visualization tool that helps in identifying and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives.

Energy Framework Analysis of Crystal Packing

An energy framework analysis of the crystal packing of this compound is not available in the current body of scientific literature. This computational method is employed to quantify the different energy components (electrostatic, polarization, dispersion, and repulsion) of intermolecular interactions within a crystal, providing a visual representation of the crystal's energetic architecture. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms

The computational elucidation of reaction mechanisms involving this compound is an area that remains to be explored in published research.

Transition State Characterization and Reaction Pathway Mapping

There are no specific studies that report the characterization of transition states or the mapping of reaction pathways for the synthesis or reactions of this compound. Computational studies of this nature are instrumental in understanding the kinetics and thermodynamics of chemical reactions, identifying key intermediates, and elucidating reaction mechanisms at a molecular level.

Calculation of Energy Profiles and Kinetic Parameters

Currently, there is no publicly available scientific literature detailing specific computational studies on the energy profiles and kinetic parameters of the compound this compound.

Theoretical and computational chemistry provides valuable insights into the reactivity and stability of molecules by calculating their energy profiles for various chemical reactions. These studies can determine the activation energies, transition state geometries, and reaction kinetics, which are crucial for understanding reaction mechanisms and predicting the behavior of a compound.

While computational studies have been performed on various derivatives of benzofuran (B130515) and aniline (B41778), the specific molecule this compound has not been the subject of such published research. Therefore, no data tables or detailed research findings on its energy profiles or kinetic parameters can be provided at this time.

Further research in this area would be necessary to elucidate the computational and theoretical characteristics of this compound. Such studies would likely employ methods like Density Functional Theory (DFT) to model its structure and reactions, providing a deeper understanding of its chemical properties.

Potential Applications and Future Directions in Chemical Research

Role as Synthetic Intermediates in Complex Molecule Construction

The 2,3-dihydrobenzofuran (B1216630) scaffold is a pivotal structural motif found in a wide array of biologically active compounds and natural products. nih.govnih.gov Its importance in medicinal and organic chemistry makes it an essential precursor for the construction of complex organic frameworks. nih.gov The dihydrobenzofuran core is an integral part of numerous bioactive natural products, including (+)-decursivine, (+)-lithospermic acid, and pterocarpan. nih.gov Furthermore, this structural unit is present in several synthetic pharmaceutical agents, such as the gastrointestinal prokinetic agent prucalopride (B966) and the α2-adrenoceptor antagonist efaroxan. nih.gov

The versatility of the dihydrobenzofuran-aniline backbone allows it to be a key intermediate in the synthesis of more elaborate structures. For example, rhodium-catalyzed reactions have been employed to couple N-phenoxyacetamides with various partners to yield complex polycyclic 2,3-dihydrobenzofuran derivatives. rsc.org Similarly, reactions can be designed to produce spirooxindoyl-substituted dihydrobenzofurans, demonstrating the scaffold's utility in building intricate, three-dimensional molecular architectures. nih.gov The presence of the aniline (B41778) group provides a reactive handle for further functionalization, enabling the introduction of diverse substituents or the construction of additional fused ring systems, thereby generating libraries of compounds for biological screening. nih.govnih.gov

Contributions to the Development of Novel Organic Reactions

The significant biological relevance of the dihydrobenzofuran core has spurred considerable research into novel and efficient synthetic pathways for its construction. nih.govnih.gov Consequently, the pursuit of molecules like 2-(2,3-Dihydro-1-benzofuran-5-yl)aniline and its analogues has served as a fertile ground for the development and refinement of modern organic reactions.

Transition metal catalysis is a prominent area that has benefited from this focus. Methodologies such as rhodium-catalyzed C–H bond functionalization and [3+2] annulation have been developed for creating substituted dihydrobenzofurans. nih.govrsc.org Palladium-catalyzed reactions, including chiral [4+1] cyclization and intramolecular C(sp³)–H and C(sp²)–H coupling, have also emerged as powerful tools for synthesizing these scaffolds with high efficiency and selectivity. nih.govrsc.org

Beyond this, the synthesis of dihydrobenzofurans has driven innovation in other areas of catalysis:

Asymmetric Catalysis : The demand for enantiomerically pure dihydrobenzofurans has led to the development of asymmetric [3+2] cycloaddition reactions using chiral catalysts. nih.gov

Photocatalysis : Visible-light-mediated reactions offer a greener alternative for synthesizing sulfonyl-substituted dihydrobenzofuran derivatives. nih.gov

Metal-Free Reactions : To align with green chemistry principles, catalyst-free protocols, including base-mediated [4+1] cyclizations and solvent-free grinding methods, have been successfully developed. nih.gov

The following table summarizes various modern catalytic approaches employed in the synthesis of the dihydrobenzofuran nucleus, highlighting the diversity of methods developed around this important scaffold.

| Catalytic System | Reaction Type | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | C–H Activation / [3+2] Annulation | Access to polycyclic and 3-alkylidene derivatives. | 34–85% | nih.govrsc.org |

| Palladium (Pd) | Chiral [4+1] Cyclization | Enantioselective synthesis. | Moderate to high | nih.gov |

| Copper (Cu) | Asymmetric [3+2] Cycloaddition | Enantioselective and diastereoselective. | Not specified | nih.gov |

| Visible Light / Photocatalyst | Sulfonylation / Cyclization | Transition-metal-free, green approach. | 56–93% | nih.gov |

| Base-mediated (e.g., NaH) | [4+1] Cyclization | Metal-free, green synthesis of 3-amino-dihydrobenzofurans. | 50–94% | nih.gov |

Potential in Advanced Materials Science and Optoelectronic Devices

While extensively studied for their biological activity, benzofuran (B130515) and aniline-based compounds are also gaining attention for their potential applications in materials science. Benzofuran derivatives are noted for their electrochemical behavior, thermal stability, high quantum yields, and blue-light emitting properties. sci-hub.se These characteristics make them promising candidates for use in organic light-emitting diodes (OLEDs), particularly as hole-transporting materials. sci-hub.se

The aniline component of the molecule is also significant, as aniline-based oligomers and copolymers are studied for their conductive properties. physchemres.orgphyschemres.org The combination of the electron-rich aniline moiety with the versatile benzofuran core in "this compound" suggests a scaffold with tunable electronic properties. By modifying substituents on either the aniline or benzofuran rings, researchers could potentially control the HOMO-LUMO energy gap, influencing the material's absorption and emission spectra. physchemres.org This tunability is crucial for designing new materials for optoelectronic devices, fluorescent probes, and non-linear optical systems. sci-hub.se

Future Research Avenues in Dihydrobenzofuran-Aniline Chemistry

The chemistry of this compound and its derivatives is a dynamic field with several promising avenues for future exploration. Research is expected to advance in the areas of synthetic efficiency, stereochemical control, and the application of computational methods to predict and understand the molecule's properties.

Future synthetic research will likely focus on developing more sustainable and atom-economical methods. While significant progress has been made, there is still room to explore novel reaction pathways that minimize waste and avoid harsh reagents. Key areas of interest include:

Catalyst-Free Synthesis : Expanding the scope of catalyst-free reactions, such as base-mediated cyclizations and grinding protocols, reduces reliance on expensive and potentially toxic metal catalysts. nih.gov

Visible-Light-Promoted Reactions : The use of visible light as a renewable energy source for promoting reactions is a rapidly growing field that aligns with green chemistry principles. nih.govmdpi.com

Flow Chemistry : Integrating synthetic routes into continuous flow systems could offer improved efficiency, safety, and scalability compared to traditional batch processes. mdpi.com

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields, offering a greener approach for synthesizing benzofuran derivatives. researchgate.netscienceopen.com

Many biologically active molecules derived from the dihydrobenzofuran scaffold are chiral, meaning their therapeutic effects are often dependent on their specific three-dimensional structure. Therefore, a major goal in this field is the development of synthetic methods that can precisely control stereochemistry. Future research will focus on:

Novel Chiral Catalysts : Designing new organocatalysts (like chiral phosphoric acids) and transition-metal complexes to achieve higher levels of enantioselectivity (ee) and diastereoselectivity (dr), often aiming for >99% ee. nih.govresearchgate.net

Sterically Hindered Substrates : A significant challenge is achieving high stereoselectivity in the synthesis of highly functionalized or sterically hindered dihydrobenzofurans; overcoming this remains a key objective. nih.govfigshare.com

Domino Reactions : Developing domino or cascade reactions that can build multiple stereocenters in a single, efficient step will be a priority for complex molecule synthesis. researchgate.net

Computational chemistry is an increasingly powerful tool for both predicting molecular properties and understanding complex chemical processes. Advanced computational studies, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be crucial for advancing dihydrobenzofuran-aniline chemistry. sci-hub.seaip.org Future work in this area will likely involve:

Mechanism Elucidation : Using DFT calculations to model reaction pathways, identify transition states, and rationalize the outcomes of complex catalytic cycles, which can guide the optimization of reaction conditions. mdpi.comresearchgate.netresearchgate.net

Predicting Photophysical Properties : Employing TD-DFT to calculate properties like absorption/emission spectra, HOMO-LUMO gaps, and dipole moments. sci-hub.seresearcher.life This predictive power can accelerate the discovery of new dihydrobenzofuran-aniline derivatives with desirable characteristics for OLEDs and other optoelectronic applications. sci-hub.sephyschemres.org

Structure-Property Relationships : Systematically studying how different substituents affect the electronic and photophysical properties of the scaffold, enabling the rational design of materials with tailored functions. researcher.life

The table below presents theoretical photophysical data for a related benzofuran derivative, illustrating the type of information that can be obtained through computational studies to guide materials design.

| Property | Ground State (μg) | Excited State (μe) | Method | Reference |

|---|---|---|---|---|

| Dipole Moment (Debye) | 3.13 D | 4.01 D | DFT/TD-DFT | sci-hub.se |

| HOMO Energy | -6.10 eV | - | DFT | sci-hub.se |

| LUMO Energy | -1.21 eV | - | DFT | sci-hub.se |

| Energy Gap (HOMO-LUMO) | 4.89 eV | - | DFT | sci-hub.se |

Design of Novel Derivatives with Tailored Chemical Reactivity for Specific Synthetic Purposes

The strategic design of novel derivatives of this compound is a key area of chemical research focused on harnessing this molecule as a versatile scaffold for constructing more complex chemical architectures. By selectively modifying the parent structure, chemists can tailor its reactivity for a variety of specific synthetic applications, transforming it from a simple building block into a highly functionalized intermediate. The design principles revolve around altering the electronic and steric properties of the aniline and dihydrobenzofuran moieties to control the outcome of subsequent chemical transformations.

The core structure of this compound presents multiple sites for chemical modification, including the amino group, the two distinct aromatic rings, and the saturated dihydrofuran ring. Tailoring the reactivity of these sites allows for the development of derivatives suited for specific synthetic goals, such as intramolecular cyclizations, cross-coupling reactions, and the synthesis of complex heterocyclic systems.

Modifications Targeting the Aniline Moiety for Intramolecular Cyclization

The 2-aminobiphenyl-like framework is a classic precursor for the synthesis of carbazoles, a class of nitrogen-containing heterocycles prevalent in pharmaceuticals and functional materials. researchgate.netresearchgate.netrsc.org Derivatives of this compound can be specifically designed to facilitate intramolecular C-N bond formation.

Palladium-Catalyzed C-H Amination: The amino group can be acylated or otherwise modified to create a suitable precursor for palladium-catalyzed intramolecular C-H amination. researchgate.net This reaction involves the activation of a C-H bond on the dihydrobenzofuran ring and subsequent coupling with the nitrogen atom to form the carbazole (B46965) core. By introducing electron-withdrawing or electron-donating groups on either aromatic ring, the reactivity and regioselectivity of the C-H activation step can be fine-tuned.

Oxidative Dehydrogenation: The parent aniline derivative itself can undergo oxidative dehydrogenation using metal catalysts to form the corresponding carbazole. researchgate.net This process forges the new heterocyclic ring directly.

Installation of Reactive Handles for Cross-Coupling Reactions

A primary strategy for tailoring chemical reactivity is the introduction of "reactive handles"—typically halogen atoms—that serve as anchor points for transition-metal-catalyzed cross-coupling reactions. This transforms the molecule into a versatile building block for modular synthesis.

Halogenation for Suzuki, Heck, and Sonogashira Coupling: Introducing bromine or iodine atoms onto either the aniline or the dihydrobenzofuran aromatic ring creates derivatives primed for a range of powerful C-C bond-forming reactions. For instance, a bromo-derivative can be coupled with boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling) to append new carbon-based substituents. nih.govtandfonline.com The position of the halogen is critical and can be controlled through carefully chosen halogenating agents and reaction conditions, allowing for precise control over the final product's structure.

N-H Functionalization for Buchwald-Hartwig Amination: The aniline nitrogen can participate directly in Buchwald-Hartwig amination reactions, coupling with aryl halides to form triarylamine structures. nih.gov Alternatively, converting the amine to a triflate or tosylate group can modify its reactivity for different coupling paradigms.

Derivatives for Directed C-H Functionalization

The amino group of the aniline moiety can act as a directing group to control the position of further functionalization on its own aromatic ring.

Ortho-Functionalization: By converting the -NH2 group into an amide, sulfonamide, or other directing group, it is possible to selectively activate and functionalize the ortho C-H bonds (adjacent to the amine). This allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroatom substituents, with high regioselectivity. This strategy provides a powerful method for building molecular complexity directly onto the aniline ring.

The table below summarizes how specific structural modifications can tailor the reactivity of this compound for targeted synthetic outcomes.

| Modification Strategy | Resulting Derivative Type | Tailored Chemical Reactivity | Specific Synthetic Purpose |

|---|---|---|---|

| Acylation of the amine group | Amide derivative (e.g., N-acetyl) | Enables intramolecular C-H activation | Synthesis of functionalized carbazoles |

| Halogenation of aromatic ring(s) | Bromo- or Iodo-derivative | Substrate for Pd-catalyzed cross-coupling | Modular synthesis of complex biaryls and poly-aromatics (Suzuki, Heck, Sonogashira reactions) |

| Conversion of amine to diazonium salt | Aryl diazonium salt | Reactive intermediate for nucleophilic substitution | Introduction of various functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction) |

| N-H functionalization to a directing group | N-acyl or N-sulfonyl aniline | Directs ortho C-H functionalization | Selective installation of substituents on the aniline ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.